GDC-0326 - 1282514-88-8

GDC-0326

Catalog Number: EVT-269054
CAS Number: 1282514-88-8
Molecular Formula: C19H22N6O3
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, also known as GDC-0326, is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). [] PI3Kα plays a critical role in various cellular processes, including growth, proliferation, survival, and metabolism. [] GDC-0326 is classified as a small molecule kinase inhibitor and is primarily used in scientific research to investigate the role of PI3Kα in various diseases, particularly cancer. [, , ]

5-Fluorouracil (5-Fu)

  • Relevance: One of the provided studies investigated the efficacy of GDC-0326 in combination with 5-Fu for treating colorectal cancer. The research demonstrated that GDC-0326 enhances the antitumor effects of 5-Fu by inducing necroptotic death in colorectal cancer cells [].

Necrostatin-1

  • Relevance: This compound was used in a study to confirm the role of necroptosis in GDC-0326's mechanism of action. The results showed that Necrostatin-1 could rescue colorectal cancer cells from GDC-0326-induced cell death, indicating that GDC-0326 promotes cell death through necroptosis [].

GSK-872

  • Relevance: Similar to Necrostatin-1, GSK-872 was also utilized in a study to further confirm GDC-0326's mechanism of action. The study demonstrated that GSK-872 could also rescue cells from GDC-0326-induced death, further supporting the involvement of necroptosis [].

GDC-0941

  • Relevance: In a study investigating the therapeutic benefit of selective PI3K inhibition in pancreatic neuroendocrine tumors, GDC-0941 was used as a comparator to the p110α-selective inhibitor GDC-0326. While GDC-0941 showed efficacy in reducing tumor growth, GDC-0326 demonstrated a superior ability to reduce tumor growth, vascular area, and metastasis [, ]. This suggests that selective inhibition of the p110α isoform by GDC-0326 may offer advantages over pan-PI3K inhibition.

Alpelisib

  • Relevance: This compound was investigated alongside GDC-0326 in a study exploring the molecular features that drive the selective binding of these inhibitors to PI3Kα []. The research used computational methods to compare their binding interactions and identify critical residues involved in their selectivity. This comparison provides insights into the structural determinants of PI3Kα inhibition and highlights potential areas for further drug development.

Taselisib (GDC-0032)

  • Relevance: In the development of GDC-0326, taselisib served as a starting point for further optimization []. Researchers aimed to minimize inhibition of the PI3Kβ isoform relative to other class I isoforms while maximizing PI3Kα selectivity. The structural modifications leading from taselisib to GDC-0326 highlight the importance of specific interactions with nonconserved residues in achieving isoform selectivity.
Overview

GDC-0326 is a selective inhibitor of phosphoinositide 3-kinase alpha, a critical enzyme involved in various cellular processes, including growth, proliferation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to target the phosphoinositide 3-kinase signaling pathway, which is often dysregulated in tumors.

Source and Classification

GDC-0326 was developed as part of a broader effort to create targeted therapies for cancer. It belongs to the class of small molecular agents designed to inhibit specific enzymes involved in cancer cell signaling pathways. The compound is classified under the category of phosphoinositide 3-kinase inhibitors, which are being investigated for their roles in oncology and other diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of GDC-0326 has been described in various studies, highlighting practical routes that leverage existing chemical methodologies. One notable approach involves the use of a key tetracyclic benzoxazepine structure as a foundation for developing the compound. The synthesis typically includes several steps involving reactions such as cyclization and functional group modifications to achieve the desired pharmacological profile.

A practical synthesis route reported by Koenig et al. emphasizes the importance of optimizing reaction conditions to enhance yield and purity while minimizing by-products. This synthesis strategy has been crucial for scaling up production for further biological testing and clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of GDC-0326 features a complex arrangement typical of benzoxazepine derivatives. The compound's chemical formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 313.36 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

The three-dimensional conformation of GDC-0326 allows it to fit into the active site of phosphoinositide 3-kinase alpha effectively, facilitating selective inhibition . Structural analyses using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into its binding interactions with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of GDC-0326 involves several key reactions:

  1. Cyclization: This step forms the core benzoxazepine structure through intramolecular reactions that create the necessary ring systems.
  2. Functionalization: Various substituents are introduced at specific positions on the benzoxazepine framework to enhance selectivity and potency against phosphoinositide 3-kinase alpha.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate GDC-0326 from any impurities or by-products formed during the synthesis process.

These reactions are carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations .

Mechanism of Action

Process and Data

GDC-0326 exerts its effects primarily by inhibiting phosphoinositide 3-kinase alpha, leading to a downstream reduction in Akt signaling activity. This inhibition disrupts several cellular processes:

  • Cell Growth: By blocking the phosphoinositide 3-kinase pathway, GDC-0326 impairs cell proliferation signals.
  • Metabolism: The compound alters metabolic pathways that rely on phosphoinositide 3-kinase signaling, affecting glucose uptake and lipid synthesis.
  • Apoptosis: In some contexts, GDC-0326 can induce programmed cell death mechanisms in cancer cells by promoting necroptosis through receptor-interacting protein kinase pathways .

The effectiveness of GDC-0326 in inducing these cellular responses has been demonstrated in various preclinical models, suggesting its potential utility in cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GDC-0326 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that GDC-0326 maintains its integrity under various conditions but should be stored properly to prevent degradation.

These properties are essential for formulating the compound into effective therapeutic agents .

Applications

Scientific Uses

GDC-0326 is primarily explored for its applications in cancer therapy due to its ability to selectively inhibit phosphoinositide 3-kinase alpha. Research indicates that it may be particularly effective against tumors exhibiting overactive phosphoinositide 3-kinase signaling pathways.

Properties

CAS Number

1282514-88-8

Product Name

GDC-0326

IUPAC Name

(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1

InChI Key

SIKYDKLGPWRPMZ-LBPRGKRZSA-N

SMILES

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

GDC-0326; GDC 0326; GDC0326; CAS#1282514-88-8

Canonical SMILES

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N

Isomeric SMILES

C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.